Specnuezhenide

Description

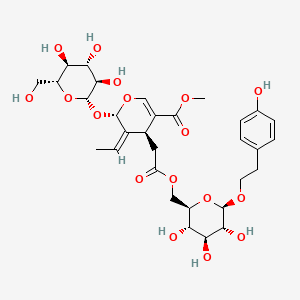

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (4S,5Z,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3-/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKUCSFEBXPTAY-GSUVRYNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346299 | |

| Record name | Specnuezhenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449733-84-0 | |

| Record name | Specnuezhenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Specnuezhenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specnuezhenide, a prominent iridoid glycoside isolated from the fruit of Ligustrum lucidum (Fructus Ligustri Lucidi), has garnered significant interest within the scientific community for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, and anti-tumor effects. A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical data.

Bioavailability of this compound

The oral bioavailability of this compound has been investigated in rat models. A key study established a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and its metabolite, salidroside, in rat plasma. This research revealed a low oral bioavailability for this compound, determined to be 1.93% in rats[1]. The low bioavailability suggests that this compound may undergo extensive first-pass metabolism or have poor absorption from the gastrointestinal tract.

Pharmacokinetic Profile

While the precise pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) from comprehensive intravenous and oral dosing studies in rats were not fully accessible for inclusion in this guide, the available information points towards rapid metabolism.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Administration Route | Value |

| Oral Bioavailability (F) | Oral | 1.93%[1] |

| Cmax, Tmax, AUC, t1/2 | Intravenous & Oral | Data not available in the public domain |

Experimental Protocols

Quantification of this compound in Plasma: A Validated LC-MS/MS Method

A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the sensitive and specific quantification of this compound and its metabolite, salidroside, in rat plasma[1].

Sample Preparation: Protein precipitation is the chosen method for sample clean-up[1].

Chromatographic Separation: The analytes are separated on a Waters Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm)[1]. A gradient elution is employed using a mobile phase consisting of acetonitrile and 0.1% formic acid in an aqueous solution, at a flow rate of 0.4 mL/min[1].

Mass Spectrometric Detection: Quantification is achieved using a triple quadrupole mass spectrometer in the negative multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions monitored are m/z 685.2 → 453.1 for this compound and m/z 229.3 → 119.0 for salidroside[1].

Method Validation: The method demonstrated good linearity in the concentration range of 0.5-500.0 ng/mL for both this compound and salidroside. The intra- and inter-day precision (RSD) were below 13.49%, and the accuracy (RR) ranged from 93.59% to 102.24%[1]. The mean extraction recovery was reported to be between 64.19% and 78.26%[1].

LC-MS/MS analytical workflow for this compound.

Typical In Vivo Pharmacokinetic Study Protocol in Rats

The following outlines a general experimental workflow for conducting a pharmacokinetic study of this compound in a rat model, based on standard practices in the field.

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies[1]. Animals are typically housed in a controlled environment with a standard light-dark cycle and have access to food and water ad libitum, except for a fasting period before oral administration.

Drug Administration:

-

Intravenous (IV) Administration: A solution of this compound is administered as a single bolus injection, typically into the tail vein.

-

Oral (PO) Administration: this compound is administered via oral gavage, often as a suspension.

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

Typical workflow for a rat pharmacokinetic study.

Metabolism of this compound

The metabolism of this compound is a critical factor influencing its low oral bioavailability. Evidence suggests a significant role of the gut microbiota in its biotransformation. Intestinal bacteria can metabolize this compound into its active metabolites, salidroside and tyrosol.

Tissue Distribution and Excretion

Signaling Pathway: KEAP1/NRF2 Axis

Recent research has elucidated a key signaling pathway through which this compound exerts its therapeutic effects, particularly in the context of rheumatoid arthritis. This compound has been shown to modulate the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.

Under normal conditions, KEAP1 acts as a negative regulator of NRF2, targeting it for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like this compound, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. This pathway is crucial for cellular defense against oxidative stress.

KEAP1/NRF2 signaling pathway modulated by this compound.

Conclusion and Future Directions

The current body of research indicates that this compound has low oral bioavailability in rats, likely due to extensive metabolism by the gut microbiota. A validated LC-MS/MS method is available for its quantification in plasma. Its mechanism of action involves, at least in part, the modulation of the KEAP1/NRF2 signaling pathway.

Future research should focus on several key areas to advance the development of this compound as a therapeutic agent:

-

Comprehensive Pharmacokinetic Studies: Detailed pharmacokinetic parameters following both intravenous and oral administration in multiple species are needed to fully characterize its ADME profile.

-

Metabolite Profiling: In-depth identification and characterization of all major metabolites and their pharmacokinetic profiles are essential.

-

Tissue Distribution and Excretion Studies: Definitive studies are required to understand the tissue penetration and elimination routes of this compound and its metabolites.

-

Bioavailability Enhancement Strategies: Formulation approaches to improve the oral bioavailability of this compound should be explored to enhance its therapeutic potential.

A more complete understanding of these aspects will be critical for the successful translation of this compound from a promising natural product to a clinically effective therapeutic.

References

Therapeutic Potential of Specnuezhenide in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, present a significant and growing global health challenge. The pathological hallmarks of these conditions are frequently associated with chronic neuroinflammation and oxidative stress, leading to progressive neuronal loss and cognitive decline. Specnuezhenide, a secoiridoid glycoside found in plants such as Ligustrum lucidum, and its close structural analog Nuezhenide, have demonstrated potent anti-inflammatory and antioxidant properties in non-neuronal contexts. This technical guide consolidates the existing evidence for the therapeutic potential of this compound in neurodegeneration, details its known mechanisms of action, and provides comprehensive, actionable experimental protocols for its evaluation in relevant in vitro models. The central hypothesis is that this compound may confer neuroprotection by modulating key signaling pathways, including the inhibition of NF-κB-mediated neuroinflammation and the activation of the Nrf2-dependent antioxidant response.

Introduction: The Rationale for this compound in Neurodegeneration

Neuroinflammation, primarily mediated by microglia and astrocytes, and chronic oxidative stress are key pathological drivers in a range of neurodegenerative disorders.[1] The activation of the transcription factor nuclear factor-kappa B (NF-κB) in glial cells triggers the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), creating a neurotoxic environment.[2][3] Concurrently, the overproduction of reactive oxygen species (ROS) overwhelms endogenous antioxidant defense mechanisms, leading to neuronal damage and apoptosis.[4]

This compound and the closely related compound Nuezhenide, an iridoid glycoside from Ilex pubescens, have been shown to possess significant anti-inflammatory and antioxidant effects.[5][6] Notably, Nuezhenide has been demonstrated to inhibit the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.[5][6] Given the shared inflammatory pathways between peripheral immune cells and brain-resident microglia, it is plausible that this compound could exert similar anti-inflammatory effects in the central nervous system (CNS). Furthermore, many natural compounds with similar structures exhibit neuroprotective properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant gene expression.[7][8]

This guide will first summarize the existing data on the anti-inflammatory effects of Nuezhenide, which serves as a strong rationale for investigating this compound in neuroinflammation. Subsequently, it will provide detailed, hypothetical experimental protocols to directly assess the neuroprotective potential of this compound in established in vitro models of neurodegeneration.

Known Anti-inflammatory and Antioxidant Mechanisms: Evidence from Nuezhenide

A key study on Nuezhenide provides a solid foundation for the proposed neuroprotective mechanisms of this compound. Research has shown that Nuezhenide exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a model for inflammation.[5][6]

Quantitative Data on the Anti-inflammatory Effects of Nuezhenide

The following table summarizes the quantitative data from in vitro studies on Nuezhenide, demonstrating its efficacy in reducing key inflammatory markers.

| Parameter Measured | Cell Line | Treatment | Concentration of Nuezhenide | Result | Reference |

| Nitric Oxide (NO) Production | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent reduction in NO levels. | [5][6] |

| TNF-α Release | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Significant, dose-dependent decrease in TNF-α secretion. | [5][6] |

| IL-6 Release | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Significant, dose-dependent decrease in IL-6 secretion. | [5][6] |

| iNOS Protein Expression | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent inhibition of iNOS protein expression. | [5] |

| COX-2 Protein Expression | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent inhibition of COX-2 protein expression. | [5] |

| NF-κB p65 Nuclear Translocation | RAW264.7 | LPS (1 µg/mL) | 40 µM | Inhibition of LPS-induced translocation of p65 to the nucleus. | [5][7] |

| IκBα Phosphorylation | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent suppression of IκBα phosphorylation. | [5] |

| IKKα/β Phosphorylation | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent suppression of IKKα/β phosphorylation. | [5] |

| Intracellular ROS Levels | RAW264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent reduction in ROS production. | [5][6] |

Signaling Pathway Modulation

The data strongly indicate that Nuezhenide's anti-inflammatory effects are mediated through the canonical NF-κB signaling pathway.

Proposed Experimental Protocols for Evaluating this compound in Neurodegeneration

The following sections detail proposed experimental protocols to investigate the neuroprotective effects of this compound in vitro. These protocols are based on established methodologies for studying neuroinflammation and oxidative stress in neuronal and microglial cell lines.

Assessment of Anti-inflammatory Effects in Microglia

This protocol aims to determine if this compound can mitigate the inflammatory response in microglial cells, the primary immune cells of the CNS.

Cell Line: BV2 murine microglial cell line.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Plating: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well for viability and cytokine assays, or in 6-well plates at 1 x 10^6 cells/well for western blotting. Allow cells to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 2 hours.

-

Stimulation: Add LPS (100 ng/mL) to the wells (except for the control group) and incubate for 24 hours.

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for Griess assay and ELISA.

-

Cell Lysate: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

-

-

Assays:

-

Griess Assay: Measure nitric oxide (NO) production in the supernatant according to the manufacturer's instructions.

-

ELISA: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits.

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, phospho-IκBα, and phospho-NF-κB p65. Use an appropriate loading control (e.g., β-actin).

-

Evaluation of Neuroprotective Effects Against Oxidative Stress

This protocol will assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cells or PC12 rat pheochromocytoma cells.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Differentiation (Optional but Recommended): Culture SH-SY5Y or PC12 cells in their respective growth media. For a more neuron-like phenotype, differentiate SH-SY5Y cells with retinoic acid (10 µM) for 5-7 days or PC12 cells with nerve growth factor (NGF, 50-100 ng/mL) for 5-7 days.

-

Plating: Seed cells in 96-well plates for viability and ROS assays, or 6-well plates for Western blotting.

-

Treatment: Pre-treat cells with this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle for 2 hours.

-

Induction of Oxidative Stress: Expose cells to an oxidative stressor such as hydrogen peroxide (H₂O₂; e.g., 100-200 µM) or 6-hydroxydopamine (6-OHDA; e.g., 50-100 µM for a Parkinson's disease model) for 24 hours.

-

Assays:

-

MTT Assay: Assess cell viability by measuring the conversion of MTT to formazan.

-

LDH Assay: Measure lactate dehydrogenase release into the culture medium as an indicator of cytotoxicity.

-

DCFH-DA Assay: Quantify intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate.

-

Western Blot: Analyze cell lysates for the expression of Nrf2 and its downstream targets heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

Assessment of Protection Against Amyloid-β and α-Synuclein Toxicity

To investigate the potential of this compound in Alzheimer's and Parkinson's disease models, its ability to protect against the toxicity of amyloid-β (Aβ) and α-synuclein aggregates can be assessed.

Cell Lines: Differentiated SH-SY5Y or primary cortical neurons.

Experimental Workflow:

Detailed Methodology:

-

Preparation of Protein Aggregates: Prepare oligomeric Aβ(1-42) or pre-formed α-synuclein fibrils according to established protocols.

-

Cell Culture: Use differentiated SH-SY5Y cells or primary cortical neurons for higher translational relevance.

-

Treatment: Pre-treat cells with this compound for 2 hours before adding the toxic protein aggregates for 24-48 hours.

-

Assays:

-

Viability/Toxicity Assays: Perform MTT and LDH assays as described previously.

-

Immunocytochemistry: Stain cells for markers of apoptosis (e.g., cleaved caspase-3, TUNEL) and synaptic integrity (e.g., synaptophysin, PSD-95) to visualize the protective effects of this compound.

-

Western Blot: Analyze cell lysates for cleaved caspase-3 as a marker of apoptosis.

-

Proposed Neuroprotective Signaling Pathways of this compound

Based on the known activity of Nuezhenide and the common mechanisms of similar natural compounds, this compound is hypothesized to exert its neuroprotective effects through a dual mechanism: inhibition of the pro-inflammatory NF-κB pathway and activation of the antioxidant Nrf2 pathway.

Pharmacokinetics and Blood-Brain Barrier Permeability

A critical consideration for any CNS drug candidate is its ability to cross the blood-brain barrier (BBB). Currently, there is a lack of specific data on the BBB permeability of this compound. Future studies should address this through in vitro models, such as the parallel artificial membrane permeability assay (PAMPA) or co-culture models of brain endothelial cells and astrocytes, as well as in vivo pharmacokinetic studies measuring brain-to-plasma concentration ratios.[8][9] The low oral bioavailability of this compound (around 1.93% in rats) suggests that delivery strategies may need to be considered to enhance its CNS penetration.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, candidate for the development of novel therapeutics for neurodegenerative diseases. Its potential to target both neuroinflammation and oxidative stress through the modulation of the NF-κB and Nrf2 pathways, respectively, offers a multi-faceted approach to neuroprotection. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound's efficacy in relevant in vitro models.

Future research should prioritize:

-

In vitro validation: Conducting the proposed experiments to confirm the anti-inflammatory and neuroprotective effects of this compound in neuronal and microglial cell lines.

-

Blood-Brain Barrier Permeability: Determining the ability of this compound to cross the BBB.

-

In vivo studies: If in vitro and BBB permeability studies yield positive results, progressing to in vivo studies using animal models of Alzheimer's and Parkinson's disease to assess behavioral and neuropathological outcomes.[10][11]

The exploration of this compound's therapeutic potential could pave the way for a new class of disease-modifying therapies for neurodegenerative disorders.

References

- 1. Melissa officinalis Regulates Lipopolysaccharide-Induced BV2 Microglial Activation via MAPK and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Saussureae Radix Attenuates Neuroinflammation in LPS-Stimulated Mouse BV2 Microglia via HO-1/Nrf-2 Induction and Inflammatory Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-1 inhibition attenuates activation of BV2 microglia induced by LPS-treated RAW264.7 macrophages [jbr-pub.org.cn]

- 7. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irbm.com [irbm.com]

- 9. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginsenosides attenuate bioenergetics and morphology of mitochondria in cultured PC12 cells under the insult of amyloid beta-peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Specnuezhenide as a Potential Therapeutic Agent for Rheumatoid Arthritis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by synovial inflammation, leading to progressive joint destruction and significant disability. Current therapeutic strategies, while effective for many, are not universally successful and can be associated with substantial side effects. This necessitates the exploration of novel therapeutic agents with distinct mechanisms of action. Specnuezhenide (SPN), a bioactive secoiridoid glycoside derived from the fruit of Ligustrum lucidum, has demonstrated significant potential as a therapeutic candidate for RA.[1] Preclinical studies have elucidated its unique mechanism, which involves the dual regulation of the osteoclast-osteoblast balance and the attenuation of oxidative stress, key drivers of bone erosion in RA.[1] This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction to this compound

This compound (SPN) is a primary active component of Fructus Ligustri Lucidi, a traditional medicine with documented anti-inflammatory and antioxidant properties.[2] Its therapeutic potential stems from its ability to modulate specific signaling pathways implicated in the pathophysiology of RA. The primary focus of research has been its role in mitigating RA-associated bone destruction, a critical aspect of disease progression.[1]

Pharmacological Profile:

-

Anti-inflammatory and Antioxidant Effects: SPN is recognized for its potent antioxidant capabilities, which are central to its mechanism in RA.[1][2]

-

Pharmacokinetics: A significant consideration for its development as a therapeutic is its low bioavailability. Studies indicate that SPN is rapidly metabolized by gut microbiota into its metabolites, salidroside and tyrosol, which may contribute to its overall pharmacological effect.[2] Addressing the pharmacokinetic profile is a crucial step for its clinical translation.

Core Mechanism of Action in Rheumatoid Arthritis

The primary therapeutic action of SPN in the context of RA is the attenuation of bone destruction. This is achieved through a novel mechanism targeting the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) signaling axis, which consequently restores the balance between bone-resorbing osteoclasts and bone-forming osteoblasts.[1]

Targeting the KEAP1/NRF2 Oxidative Stress Pathway

Oxidative stress is a key contributor to the inflammatory microenvironment and subsequent tissue damage in RA.[1] SPN directly intervenes in this process.

-

Molecular Interaction: SPN physically binds to KEAP1, an inhibitor of the NRF2 transcription factor.[1]

-

NRF2 Activation: This binding disrupts the KEAP1-NRF2 interaction, allowing NRF2 to translocate to the nucleus.[1]

-

Antioxidant Response: In the nucleus, NRF2 activates the transcription of antioxidant genes, such as Superoxide Dismutase 1 (SOD1), leading to a reduction in reactive oxygen species (ROS).[1]

References

Unveiling the Anti-inflammatory Potential of Specnuezhenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specnuezhenide, a prominent iridoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide delves into the compelling anti-inflammatory properties of this compound, providing a comprehensive overview of its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound is attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][5]

In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive complex with the inhibitory protein IκBα.[2] Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[2][5] This event unmasks the nuclear localization signal on NF-κB, allowing its p65 subunit to translocate into the nucleus.[2][5] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and the subsequent production of inflammatory mediators.[2]

This compound intervenes in this cascade by suppressing the phosphorylation of key signaling molecules, including IKKα/β, IκBα, and the p65 subunit of NF-κB.[2][3][4] By inhibiting these phosphorylation events, this compound effectively prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB/p65.[2][3][4] This blockade of NF-κB activation ultimately leads to a significant reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.[2][3][4] Interestingly, studies have shown that this compound does not significantly affect the MAPK signaling pathway (p38, ERK, and JNK).[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway – ScienceOpen [scienceopen.com]

- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

Specnuezhenide's Effect on Hepatic Lipid Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic steatosis, the abnormal accumulation of lipids within liver cells, is a hallmark of non-alcoholic fatty liver disease (NAFLD), a condition of growing global concern. Specnuezhenide, a prominent secoiridoid glycoside derived from the fruit of Ligustrum lucidum, has emerged as a promising natural compound with potential therapeutic effects on metabolic disorders. Recent research has illuminated its role in mitigating hepatic lipid accumulation, suggesting a multifaceted mechanism of action. This technical guide provides an in-depth overview of the current understanding of this compound's effects on hepatic lipid metabolism, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Modulation of Bile Acid Homeostasis

Current evidence strongly indicates that this compound exerts its primary effects on hepatic lipid accumulation by modulating bile acid (BA) synthesis and homeostasis.[1][2] In a key study utilizing a D-galactose-induced aging mouse model, which exhibits age-related hepatic lipid accumulation, treatment with this compound led to a significant reduction in liver lipid content.[1] This effect is attributed to the upregulation of critical enzymes involved in the classical pathway of bile acid synthesis.

This compound treatment has been shown to enhance both the mRNA and protein levels of several cytochrome P450 enzymes essential for the conversion of cholesterol into bile acids.[1] These include:

-

CYP7A1 (Cholesterol 7α-hydroxylase): The rate-limiting enzyme in the classical bile acid synthesis pathway.

-

CYP27A1 (Sterol 27-hydroxylase): Involved in the alternative (acidic) pathway of bile acid synthesis.

-

CYP7B1 (Oxysterol 7α-hydroxylase): Also a key enzyme in the alternative pathway.

-

CYP8B1 (Sterol 12α-hydroxylase): Directs the bile acid pool towards cholic acid synthesis.

By upregulating these enzymes, this compound effectively promotes the catabolism of cholesterol, thereby reducing its availability for triglyceride synthesis and subsequent lipid accumulation in the liver. Furthermore, this compound has been observed to modulate the gut microbiota, which plays a crucial role in the enterohepatic circulation of bile acids.[1]

Signaling Pathway: Bile Acid Synthesis

Potential Involvement of Other Signaling Pathways

While the modulation of bile acid synthesis is the most well-documented mechanism for this compound, other signaling pathways known to be critical in the regulation of hepatic lipid metabolism may also be involved. However, direct experimental evidence linking this compound to the following pathways is currently limited.

AMPK/SREBP-1c Pathway

The AMP-activated protein kinase (AMPK) is a central energy sensor that, when activated, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased fatty acid synthesis. AMPK activation also inhibits the expression and processing of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. It is plausible that this compound could activate AMPK, thereby suppressing SREBP-1c and its downstream lipogenic target genes.

PPARα Pathway

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts as a major regulator of fatty acid oxidation. Activation of PPARα leads to the upregulation of genes involved in the uptake, transport, and beta-oxidation of fatty acids in the liver. It is conceivable that this compound could act as a PPARα agonist, thereby enhancing fatty acid catabolism and reducing lipid storage.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on hepatic lipid content and the expression of key bile acid synthesis enzymes as reported in the study by Deng et al. (2023) on D-galactose-induced aging mice.

Table 1: Effect of this compound on Hepatic Lipid Content

| Parameter | Model Group (Mean ± SD) | This compound Group (Mean ± SD) | Fold Change | p-value |

| Total Cholesterol (TC) (mmol/g) | ~3.5 ± 0.4 | ~2.5 ± 0.3 | ~0.71 | < 0.01 |

| Triglycerides (TG) (mmol/g) | ~4.0 ± 0.5 | ~2.8 ± 0.4 | ~0.70 | < 0.01 |

| LDL-C (mmol/g) | ~1.8 ± 0.2 | ~1.2 ± 0.15 | ~0.67 | < 0.01 |

| HDL-C (mmol/g) | ~0.8 ± 0.1 | ~1.1 ± 0.1 | ~1.38 | < 0.01 |

Data are estimations based on graphical representations in Deng et al. (2023) and are presented for illustrative purposes.[1]

Table 2: Effect of this compound on the Relative mRNA Expression of Hepatic Bile Acid Synthesis Enzymes

| Gene | Model Group (Relative Expression) | This compound Group (Relative Expression) | Fold Change | p-value |

| Cyp7a1 | ~0.4 | ~0.9 | ~2.25 | < 0.01 |

| Cyp27a1 | ~0.5 | ~1.0 | ~2.00 | < 0.01 |

| Cyp7b1 | ~0.6 | ~1.1 | ~1.83 | < 0.01 |

| Cyp8b1 | ~0.5 | ~0.9 | ~1.80 | < 0.01 |

Data are estimations based on graphical representations in Deng et al. (2023) and are presented for illustrative purposes. Expression is relative to the control group.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effect on hepatic lipid accumulation. These are based on standard laboratory procedures.

Oil Red O Staining for Hepatic Lipid Visualization

This protocol is used for the qualitative assessment of neutral lipid accumulation in liver tissue.

Materials:

-

Optimal cutting temperature (OCT) compound

-

10% neutral buffered formalin

-

Isopropanol (60% and 100%)

-

Oil Red O stock solution (0.5% in isopropanol)

-

Mayer's hematoxylin

-

Aqueous mounting medium

-

Microscope slides and coverslips

Procedure:

-

Embed fresh liver tissue in OCT compound and snap-freeze.

-

Cut 8-10 µm thick cryosections and mount on slides.

-

Air dry the sections for 30-60 minutes.

-

Fix the sections in 10% neutral buffered formalin for 10 minutes.

-

Briefly rinse with distilled water, then with 60% isopropanol.

-

Stain with freshly prepared and filtered Oil Red O working solution for 15 minutes.

-

Briefly rinse with 60% isopropanol to remove excess stain.

-

Counterstain with Mayer's hematoxylin for 1-2 minutes.

-

Rinse thoroughly with distilled water.

-

Coverslip using an aqueous mounting medium.

-

Visualize under a light microscope. Neutral lipids will appear as red droplets, and nuclei will be blue.

Quantification of Hepatic Triglycerides

This protocol provides a quantitative measure of triglyceride content in liver tissue.

Materials:

-

Liver tissue (~50-100 mg)

-

Ethanolic KOH solution (2 parts ethanol: 1 part 30% KOH)

-

1 M MgCl₂

-

Triglyceride quantification kit (colorimetric or fluorometric)

-

Homogenizer

Procedure:

-

Weigh approximately 50-100 mg of frozen liver tissue.

-

Homogenize the tissue in a suitable buffer.

-

Saponify the triglycerides by incubating the homogenate in ethanolic KOH solution at 55°C overnight.

-

Neutralize the solution and precipitate interfering substances with 1 M MgCl₂.

-

Centrifuge and collect the supernatant containing glycerol.

-

Use a commercial triglyceride quantification kit to measure the glycerol concentration in the supernatant according to the manufacturer's instructions.

-

Normalize the triglyceride concentration to the initial weight of the liver tissue.

Western Blotting for Protein Expression Analysis

This protocol is for determining the protein levels of key enzymes like CYP7A1 and CYP27A1.

Materials:

-

Liver tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-CYP7A1, anti-CYP27A1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Homogenize liver tissue in RIPA buffer and centrifuge to collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of target genes.

Materials:

-

Liver tissue

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers

-

Real-time PCR system

Procedure:

-

Extract total RNA from liver tissue using an RNA extraction kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with cDNA, qPCR master mix, and gene-specific primers.

-

Run the qPCR reaction on a real-time PCR system.

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., GAPDH).

Conclusion

This compound demonstrates significant potential in ameliorating hepatic lipid accumulation. The primary established mechanism involves the upregulation of key enzymes in the bile acid synthesis pathway, leading to increased cholesterol catabolism. While its effects on other critical lipid metabolism pathways like AMPK/SREBP-1c and PPARα are plausible, further research is required to establish a direct link. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound in the context of NAFLD and related metabolic disorders.

References

- 1. This compound Ameliorates Age-Related Hepatic Lipid Accumulation via Modulating Bile Acid Homeostasis and Gut Microbiota in D-Galactose-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Age-Related Hepatic Lipid Accumulation via Modulating Bile Acid Homeostasis and Gut Microbiota in D-Galactose-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Activity of Specnuezhenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specnuezhenide, a prominent iridoid glycoside isolated from the fruit of Ligustrum lucidum, has garnered significant attention for its diverse pharmacological activities. Among these, its potent antioxidant effects are of particular interest, suggesting its potential as a therapeutic agent against pathologies underpinned by oxidative stress. This technical guide provides an in-depth overview of the antioxidant activity of this compound, focusing on its mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound has been primarily evaluated through in vivo studies, demonstrating its ability to enhance endogenous antioxidant defense systems and mitigate lipid peroxidation. The following tables summarize the key quantitative findings from a study investigating the effects of this compound on carbon tetrachloride (CCl4)-induced acute liver injury in mice.

Table 1: Effect of this compound on Antioxidant Enzyme Activity in CCl4-Induced Liver Injury

| Treatment Group | Dose (mg/kg) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Glutathione Peroxidase (GSH-Px) Activity (U/mg protein) |

| Control | - | Data Not Provided | Data Not Provided |

| CCl4 Model | - | Significantly Decreased vs. Control | Significantly Decreased vs. Control |

| This compound | 25 | Dose-dependently Increased vs. CCl4 Model | Dose-dependently Increased vs. CCl4 Model |

| This compound | 50 | Dose-dependently Increased vs. CCl4 Model | Dose-dependently Increased vs. CCl4 Model |

| This compound | 100 | Dose-dependently Increased vs. CCl4 Model | Dose-dependently Increased vs. CCl4 Model |

| Data is derived from a study by Qin et al. (2022). Specific numerical values for enzyme activities were not provided in the abstract, but the dose-dependent increase was noted as a key finding.[1] |

Table 2: Effect of this compound on Lipid Peroxidation in CCl4-Induced Liver Injury

| Treatment Group | Dose (mg/kg) | Malondialdehyde (MDA) Level (nmol/mg protein) |

| Control | - | Data Not Provided |

| CCl4 Model | - | Significantly Increased vs. Control |

| This compound | 25 | Dose-dependently Decreased vs. CCl4 Model |

| This compound | 50 | Dose-dependently Decreased vs. CCl4 Model |

| This compound | 100 | Dose-dependently Decreased vs. CCl4 Model |

| Data is derived from a study by Qin et al. (2022). Specific numerical values for MDA levels were not provided in the abstract, but the dose-dependent decrease was highlighted as a significant result.[1] |

Note: As of the latest literature review, specific IC50 values for this compound in cell-free radical scavenging assays such as DPPH and ABTS have not been reported. The primary evidence for its antioxidant activity comes from cellular and in vivo models.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The antioxidant effects of this compound are predominantly mediated through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.

This compound has been shown to promote the expression and nuclear translocation of Nrf2.[1] This leads to an increased expression of downstream target genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance the cellular antioxidant capacity.[1]

Signaling Pathway and Experimental Workflow Diagrams

References

Methodological & Application

Application Notes & Protocol: Extraction and Quantification of Specnuezhenide from Ligustrum lucidum

Audience: Researchers, scientists, and drug development professionals.

Introduction: Specnuezhenide is a prominent secoiridoid glycoside found in the fruits of Ligustrum lucidum (Fructus Ligustri Lucidi), a plant widely used in traditional Chinese medicine.[1][2] This compound is recognized as a key quality control marker for the herb and possesses a range of biological activities, including immunomodulatory, antiviral, antioxidant, and hepatoprotective effects.[2] These therapeutic properties have garnered significant interest in its potential for drug development. This document provides detailed protocols for the extraction, purification, and quantification of this compound from Ligustrum lucidum.

Experimental Workflow

Below is a diagram illustrating the overall workflow for the extraction, purification, and analysis of this compound.

I. Extraction Protocols

Several methods can be employed for the extraction of this compound from Ligustrum lucidum. The choice of method may depend on the available equipment, desired yield, and scale of extraction.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to accelerate the extraction process.

Materials and Equipment:

-

Dried and powdered fruits of Ligustrum lucidum

-

Ethanol (various concentrations, e.g., 45-90%)

-

Ultrasonic bath or sonotrode

-

Filter paper or vacuum filtration system

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 10 g of powdered Ligustrum lucidum fruit.

-

Solvent Addition: Add 450 mL of 45% ethanol to the powdered sample (sample-to-solvent ratio of 1:45 w/v).[3]

-

Ultrasonic Extraction: Place the mixture in an ultrasonic bath and extract for 60 minutes.[3]

-

Filtration: Filter the extract through filter paper to remove solid plant material.

-

Re-extraction (Optional): The residue can be re-extracted under the same conditions to improve yield.

-

Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: Ultrahigh-Pressure Extraction (UPE)

This method employs high pressure to enhance the extraction efficiency.

Materials and Equipment:

-

Dried and powdered fruits of Ligustrum lucidum

-

90% Ethanol

-

Ultrahigh-pressure extraction system

-

Filter paper or vacuum filtration system

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 10 g of powdered Ligustrum lucidum fruit.

-

Solvent Addition: Mix the sample with 90% ethanol at a sample-to-solvent ratio of 1:20 (g/mL).[1]

-

UPE: Subject the mixture to a pressure of 200 MPa for 2 minutes.[1]

-

Filtration: Filter the resulting extract to remove solid residues.

-

Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 3: Conventional Solvent Extraction

This is a standard reflux extraction method.

Materials and Equipment:

-

Dried and powdered fruits of Ligustrum lucidum

-

Ethanol (e.g., 70-95%)

-

Reflux apparatus (round bottom flask, condenser)

-

Heating mantle

-

Filter paper or vacuum filtration system

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 50 g of powdered Ligustrum lucidum fruit.

-

Solvent Addition: Add 500 mL of 80% ethanol to a round bottom flask containing the sample.

-

Reflux Extraction: Heat the mixture to reflux for 2 hours.

-

Filtration: Cool the mixture and filter to separate the extract from the solid residue.

-

Re-extraction: Repeat the extraction process on the residue with fresh solvent for another 2 hours.

-

Concentration: Combine the filtrates and concentrate using a rotary evaporator.

II. Purification Protocol

Purification of the crude extract is essential to isolate this compound. A common method involves macroporous adsorption resin chromatography.[4]

Materials and Equipment:

-

Crude extract of Ligustrum lucidum

-

Macroporous adsorption resin (e.g., AB-8 type)[5]

-

Chromatography column

-

Deionized water

-

Ethanol (various concentrations)

-

Fraction collector (optional)

Procedure:

-

Crude Extract Preparation: Dissolve the concentrated crude extract in deionized water.

-

Column Packing: Pack a chromatography column with the macroporous resin and equilibrate it by washing with deionized water.

-

Sample Loading: Load the aqueous extract onto the column.

-

Washing: Wash the column with deionized water (approximately 5 bed volumes) to remove impurities.[5]

-

Elution: Elute the column with a stepwise gradient of ethanol. A common approach is to use increasing concentrations of ethanol (e.g., 20%, 50%, 80%).[5] this compound is typically eluted with 50% ethanol.[5]

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis of Fractions: Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Concentration: Combine the this compound-rich fractions and concentrate them using a rotary evaporator.

-

Drying: Dry the concentrated sample, for instance by freeze-drying, to obtain the purified this compound.[5]

III. Quantification Protocol

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are standard methods for the quantification of this compound.[6][7]

Materials and Equipment:

-

HPLC or UPLC system with a UV detector

-

C18 reversed-phase column (e.g., Nova-Pak C18)[6]

-

This compound reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Preparation of Sample Solution: Accurately weigh the purified extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and record the chromatogram.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

IV. Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the extraction and analysis of this compound.

| Parameter | Method | Conditions | Result | Reference |

| Extraction Yield | Ultrahigh-Pressure Extraction | 90% ethanol, 1:20 g/mL, 200 MPa, 2 min | 78.0 mg/g | [1] |

| Recovery | HPLC Quantification | Methanol:Water (4:6, v/v) mobile phase | 97.0% | [6] |

| Purity | UPLC Analysis | - | High purity achievable with purification | [7] |

| Linearity (r²) | UPLC Quantification | - | 0.9991 | [7] |

| Repeatability (RSD) | UPLC Quantification | - | 2.96% | [7] |

V. Signaling Pathway

This compound has been shown to interact with various biological targets. For instance, it has been identified as a key component in improving premature ovarian failure by targeting the Estrogen Receptor 1 (ESR1).[8]

Disclaimer: These protocols are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling chemicals and operating equipment. The optimal conditions may vary depending on the specific laboratory setup and the quality of the plant material.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN101704857A - Process for separating and purifying special component this compound of glossy privet fruit - Google Patents [patents.google.com]

- 5. CN111568953A - Glossy privet fruit extract for resisting diabetic nephropathy and preparation method and application thereof - Google Patents [patents.google.com]

- 6. Quantitative determination of salidroside and this compound in the fruits of Ligustrum lucidum Ait by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Seasonal variations in metabolite profiling of the fruits of Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and ecliptasaponin A from Ligustrum lucidum Ait and Ecliptae Herba improved premature ovarian failure by targeting the ESR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Specnuezhenide using High-Performance Liquid Chromatography (HPLC)

Introduction

Specnuezhenide is a prominent secoiridoid glycoside found in the fruit of Ligustrum lucidum (Fructus Ligustri Lucidi), a plant widely used in traditional medicine. Accurate and precise quantification of this compound is crucial for the quality control and standardization of herbal preparations and for pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in various sample matrices.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 mm x 200 mm, 5 µm particle size |

| Mobile Phase | A: AcetonitrileB: 0.1% Phosphoric Acid in Water |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 250 µg/mL.

2. Sample Preparation (from Fructus Ligustri Lucidi)

-

Grinding: Grind the dried Fructus Ligustri Lucidi into a fine powder (approximately 40 mesh).

-

Extraction: Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask. Add 25 mL of 80% methanol-water solution.

-

Ultrasonication: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

| Validation Parameter | Results | Acceptance Criteria |

| Linearity (R²) | 0.9997 | R² ≥ 0.999 |

| Range (µg/mL) | 5 - 250 | - |

| Accuracy (% Recovery) | 98.70% | 95% - 105% |

| Precision (% RSD) | < 2% | RSD ≤ 2% |

| Limit of Detection (LOD) (µg/mL) | 0.5 | - |

| Limit of Quantification (LOQ) (µg/mL) | 1.5 | - |

Results and Discussion

The developed HPLC method provides excellent separation of this compound from other components in the sample matrix. A representative chromatogram of a standard solution and a sample extract are shown in Figure 1 (notional). The retention time for this compound under the specified conditions is approximately 15.2 minutes.

The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for the quantification of this compound even at low concentrations.

This application note describes a simple, rapid, and reliable HPLC method for the quantification of this compound. The method is suitable for routine quality control of Fructus Ligustri Lucidi and its derived products, as well as for research purposes in academia and the pharmaceutical industry.

Visualizations

Caption: Experimental workflow for HPLC quantification of this compound.

Caption: Relationship between validation parameters and method reliability.

Application Notes and Protocols for the NMR Analysis of Specnuezhenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specnuezhenide is a prominent iridoid glycoside found in the fruit of Ligustrum lucidum, a plant with a long history in traditional medicine. It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. As research into its therapeutic potential continues, detailed structural and quantitative analysis is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and quantification of natural products like this compound. These application notes provide a comprehensive guide to the NMR analysis of this compound, including detailed experimental protocols and data interpretation.

Chemical Structure of this compound

The chemical structure of this compound is provided below. The numbering of the carbon and proton atoms is crucial for the assignment of NMR signals.

Quantitative NMR (qNMR) Analysis of this compound

Quantitative NMR (qNMR) is a powerful technique for determining the purity and concentration of chemical compounds without the need for a specific reference standard of the analyte. For this compound, ¹H-NMR is the most commonly used nucleus for quantification due to its high sensitivity and the presence of well-resolved signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

The following table summarizes the expected chemical shift ranges for the key protons and carbons in this compound, based on data from structurally related iridoid glycosides.[1][2][3][4][5] These values are typically reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (TMS).

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 5.7 - 5.9 | 95 - 98 |

| 3 | 7.4 - 7.6 | 150 - 153 |

| 5 | 3.0 - 3.2 | 38 - 41 |

| 6 | 4.1 - 4.3 | 78 - 81 |

| 7 | 1.8 - 2.0 (α), 2.1 - 2.3 (β) | 45 - 48 |

| 8 | 2.4 - 2.6 | 42 - 45 |

| 9 | 2.7 - 2.9 | 48 - 51 |

| 10 | 1.1 - 1.3 | 20 - 23 |

| 11 | - | 170 - 173 |

| 1' | 4.6 - 4.8 | 98 - 101 |

| 2' | 3.2 - 3.4 | 73 - 76 |

| 3' | 3.3 - 3.5 | 76 - 79 |

| 4' | 3.2 - 3.4 | 70 - 73 |

| 5' | 3.3 - 3.5 | 77 - 80 |

| 6' | 3.6 - 3.8 (a), 3.8 - 4.0 (b) | 61 - 64 |

| OCH₃ | 3.6 - 3.8 | 51 - 54 |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data. The following protocols are recommended for the analysis of this compound.

Protocol 1: Sample Preparation for NMR Analysis

-

Isolation and Purification: this compound should be isolated from its natural source (Ligustrum lucidum) using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve a high degree of purity.[6][7]

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar compounds like this compound.

-

Sample Concentration: Weigh accurately about 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard with a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.

Protocol 2: NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[8][9]

-

¹H-NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set a spectral width that covers the entire proton chemical shift range (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): For quantitative analysis, a long relaxation delay (at least 5 times the longest T₁ of the protons of interest) is critical to ensure full relaxation and accurate integration.

-

-

¹³C-NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

-

Spectral Width: Set a spectral width that covers the entire carbon chemical shift range (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.[10]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

-

Protocol 3: NMR Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

-

Integration: For ¹H-NMR, integrate the area of the signals. The integral values are proportional to the number of protons giving rise to the signal.

-

Structure Elucidation: Use the combination of 1D and 2D NMR data to assign all proton and carbon signals to their respective atoms in the this compound molecule.[11][12][13]

Visualizations

Experimental Workflow for NMR Analysis of this compound

The following diagram illustrates the general workflow for the NMR analysis of a natural product like this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been reported to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 3. Frontiers | Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia [frontiersin.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Two New Iridoid Glycosides from the Root Barks of Sambucus williamsii Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. preprints.org [preprints.org]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 13. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Metabolic Fate of Specnuezhenide: A Mass Spectrometry-Based Approach

Application Note

Introduction

Specnuezhenide, a prominent iridoid glycoside, has garnered significant interest for its potential therapeutic properties. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its development as a safe and effective therapeutic agent. Mass spectrometry, particularly when coupled with ultra-high-performance liquid chromatography (UPLC-MS), stands as a powerful analytical tool for the identification and quantification of drug metabolites. This application note provides a detailed protocol for the characterization of this compound metabolites in both in vitro and in vivo models, employing UPLC-Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.

Disclaimer: As of the latest literature review, specific studies detailing the metabolic profile of this compound are not publicly available. Therefore, this application note presents a representative methodology based on the known metabolic pathways of structurally similar iridoid glycosides, such as geniposide and catalpol. The described metabolites and quantitative data are hypothetical and serve to illustrate the application of the described techniques.

Predicted Metabolic Pathways of this compound

Iridoid glycosides typically undergo extensive metabolism, primarily involving deglycosylation followed by Phase I and Phase II biotransformations. The predicted metabolic pathway for this compound would likely involve initial hydrolysis of the glycosidic bond to yield the aglycone, which can then undergo various modifications.

Caption: Predicted metabolic pathway of a this compound-like compound.

Experimental Workflow

A systematic workflow is crucial for the comprehensive identification of metabolites. This involves parallel in vitro and in vivo studies, followed by sample preparation, instrumental analysis, and data processing.

Caption: Experimental workflow for metabolite identification.

Detailed Experimental Protocols

1. In Vitro Metabolism using Rat Liver Microsomes

-

Objective: To identify Phase I and Phase II metabolites of this compound generated by hepatic enzymes.

-

Materials:

-

This compound (10 mM stock in DMSO)

-

Pooled rat liver microsomes (20 mg/mL)

-

NADPH regenerating system (Solution A and B)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

-

Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes by adding phosphate buffer, rat liver microsomes, and this compound (final concentration 10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system, UDPGA, and PAPS.

-

Incubate at 37°C for 60 minutes with gentle shaking.

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile.

-

Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol for UPLC-Q-TOF-MS analysis.

-

2. In Vivo Metabolism in a Rat Model

-

Objective: To identify metabolites of this compound in a living organism and understand its excretion profile.

-

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound solution for oral gavage (e.g., 10 mg/mL in 0.5% carboxymethylcellulose)

-

Metabolic cages for urine and feces collection

-

-

Procedure:

-

Acclimatize rats in metabolic cages for 24 hours.

-

Administer a single oral dose of this compound (e.g., 100 mg/kg).

-

Collect urine and feces at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Process urine samples by centrifugation to remove particulates, followed by dilution with methanol.

-

Homogenize fecal samples in methanol, sonicate, and centrifuge to extract metabolites.

-

Prepare plasma samples by collecting blood at various time points post-dosing into heparinized tubes, followed by centrifugation.

-

All biological samples should undergo protein precipitation with acetonitrile as described in the in vitro protocol before analysis.

-

3. UPLC-Q-TOF-MS Analysis

-

Instrumentation: A UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

UPLC Conditions:

-

Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and negative

-

Capillary Voltage: 3.5 kV (positive), 3.0 kV (negative)

-

Source Temperature: 120°C

-

Desolvation Temperature: 450°C

-

Scan Range: m/z 100-1000

-

Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run.

-

Data Presentation: Hypothetical Quantitative Analysis

The following table summarizes hypothetical quantitative data for this compound and its major predicted metabolites in rat plasma following a single oral dose. This data is for illustrative purposes only.

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |

| This compound | 150.2 ± 25.8 | 1.5 | 680.5 ± 95.3 |

| M1: Aglycone | 320.7 ± 45.1 | 2.0 | 1540.2 ± 210.7 |

| M2: Hydroxylated Aglycone | 85.4 ± 12.9 | 2.5 | 410.6 ± 55.4 |

| M3: Glucuronide Conjugate | 450.1 ± 60.3 | 3.0 | 2250.8 ± 301.9 |

Table 1: Hypothetical pharmacokinetic parameters of this compound and its metabolites in rat plasma. Data are presented as mean ± SD (n=6).

Conclusion

The combination of in vitro and in vivo models with high-resolution UPLC-Q-TOF-MS provides a robust platform for the comprehensive identification and characterization of this compound metabolites. The detailed protocols and workflow presented in this application note offer a systematic approach for researchers and drug development professionals to elucidate the metabolic fate of this compound and other related iridoid glycosides. This knowledge is critical for understanding the compound's efficacy, safety, and overall pharmacokinetic profile. Further studies will be necessary to confirm the specific metabolic pathways of this compound once reference standards for its potential metabolites become available.

Application Notes and Protocols for In Vivo Administration of Specnuezhenide in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction to Specnuezhenide

This compound (SPN) is a prominent iridoid glycoside isolated from the fruit of Ligustrum lucidum (Fructus Ligustri Lucidi), a plant used in traditional medicine for managing age-related conditions.[1][2] Extensive research has focused on its therapeutic potential, particularly in the context of osteoporosis and liver diseases. This document provides detailed application notes and protocols for the in vivo administration of this compound in various mouse models, summarizing key quantitative data and outlining the underlying signaling pathways.

Pharmacokinetics and Metabolism

Metabolism: this compound exhibits low oral bioavailability, suggesting poor absorption or significant first-pass metabolism.[3] The gut microbiota plays a crucial role in its metabolism, transforming it into bioactive metabolites such as salidroside and tyrosol.[4] This metabolic conversion is essential for its pharmacological effects.[4]

Pharmacokinetics in Rats (as a reference): A study in rats following oral and intravenous administration revealed an oral bioavailability of 1.93%.[3]

| Parameter | Oral Administration (Rat) | Intravenous Administration (Rat) |

| Dose | Not Specified | Not Specified |

| Tmax (h) | Not Specified | Not Specified |

| Cmax (ng/mL) | Not Specified | Not Specified |

| AUC (ng·h/mL) | Not Specified | Not Specified |

| t½ (h) | Not Specified | Not Specified |

| Bioavailability (F) | 1.93% | - |

| (Data derived from a study in rats; specific values for dose, Tmax, Cmax, AUC, and t½ were not provided in the abstract).[3] |

Application I: Osteoporosis Mouse Models

This compound has shown significant efficacy in mitigating bone loss in mouse models of senile and diabetic osteoporosis.

A. Senile Osteoporosis Model (D-galactose-Induced)

This model mimics age-related osteoporosis by inducing oxidative stress and cellular senescence through chronic D-galactose (D-gal) administration.[5]

-

Animal Model: Male C57BL/6 mice (8 weeks old).

-

Induction: Administer D-galactose (150 mg/kg, dissolved in sterile saline) via subcutaneous injection daily for the duration of the study (e.g., 12 weeks).[2]

-

This compound Administration:

-

Preparation: Dissolve this compound powder (purity ≥ 98%) in sterile saline.[2]

-

Dosing: Administer this compound solution daily via oral gavage.

-

Low Dose (SPN-L): 50 mg/kg

-

High Dose (SPN-H): 100 mg/kg

-

-

Control Groups:

-

-

Duration: 12 weeks.[2]

-

Endpoint Analysis:

-

Bone Microstructure: Euthanize mice, collect femurs, and analyze using micro-computed tomography (micro-CT).

-

Protein Expression: Analyze bone tissue lysates via Western blot for markers of osteogenesis, osteoclastogenesis, and senescence.

-

| Parameter | Control Group | D-gal Model Group | SPN-L (50 mg/kg) | SPN-H (100 mg/kg) |

| BMD (g/cm³) | High | Significantly Decreased | Significantly Increased | Significantly Increased |

| BV/TV (%) | High | Significantly Decreased | Significantly Increased | Significantly Increased |

| Tb.N (1/mm) | High | Significantly Decreased | Significantly Increased | Significantly Increased |

| Tb.Th (mm) | High | Significantly Decreased | Significantly Increased | Significantly Increased |

| P16, P21, P53 Expression | Low | Significantly Increased | Dose-dependently Decreased | Dose-dependently Decreased |

| (Based on findings from micro-CT and Western blot analyses showing significant improvements in bone parameters and reduction in senescence markers with SPN treatment compared to the D-gal model group).[5] |

This compound alleviates senile osteoporosis by activating the Takeda G protein-coupled receptor 5 (TGR5) and Farnesoid X receptor (FXR) signaling pathway.[5] This activation promotes the differentiation of bone marrow mesenchymal stem cells into osteoblasts while inhibiting the formation of osteoclasts.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]